molecular formula C8H16N2O2S B5711534 N-[(E)-(2-methylcyclohexylidene)amino]methanesulfonamide

N-[(E)-(2-methylcyclohexylidene)amino]methanesulfonamide

Cat. No.: B5711534
M. Wt: 204.29 g/mol
InChI Key: MYBKPXYOSITVRL-CMDGGOBGSA-N
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Description

N-[(E)-(2-methylcyclohexylidene)amino]methanesulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are organosulfur compounds that contain the sulfonamide functional group, which is characterized by a sulfonyl group connected to an amine group. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2-methylcyclohexylidene)amino]methanesulfonamide typically involves the reaction of sulfonyl chlorides with amines. A common method is the reaction of methanesulfonyl chloride with 2-methylcyclohexylideneamine in the presence of a base such as pyridine to absorb the generated hydrochloric acid . The reaction can be represented as follows:

RSO2Cl+R2NHRSO2NR2+HCl\text{RSO}_2\text{Cl} + \text{R}'_2\text{NH} \rightarrow \text{RSO}_2\text{NR}'_2 + \text{HCl} RSO2​Cl+R2′​NH→RSO2​NR2′​+HCl

Industrial Production Methods

Industrial production of sulfonamides often involves large-scale reactions using similar synthetic routes. The process may include additional steps such as purification and crystallization to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2-methylcyclohexylidene)amino]methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[(E)-(2-methylcyclohexylidene)amino]methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-(2-methylcyclohexylidene)amino]methanesulfonamide is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(E)-(2-methylcyclohexylidene)amino]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2S/c1-7-5-3-4-6-8(7)9-10-13(2,11)12/h7,10H,3-6H2,1-2H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBKPXYOSITVRL-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1=NNS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1CCCC/C1=N\NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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